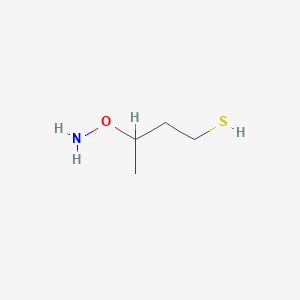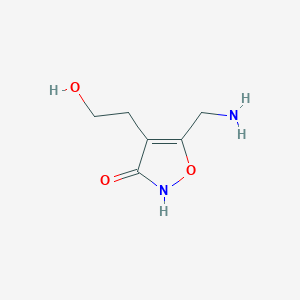![molecular formula C43H34NO2PS B12861463 2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide is a complex organic compound that features a combination of phosphine, sulfinyl, and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide typically involves multiple steps, including the formation of the phosphine and sulfinyl groups, followed by their incorporation into the benzamide structure. Common reagents used in these reactions include diphenylphosphine, naphthalene derivatives, and benzoyl chloride. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinyl group yields sulfides.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide involves its interaction with molecular targets such as enzymes or receptors. The phosphine and sulfinyl groups may play a role in binding to these targets, modulating their activity, and triggering downstream effects. Detailed studies are required to elucidate the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-acetamide
- 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-propionamide
Uniqueness
The uniqueness of 2-(Diphenylphosphino)-N-[(1S,2R)-2-[®-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and biological activities.
Propriétés
Formule moléculaire |
C43H34NO2PS |
|---|---|
Poids moléculaire |
659.8 g/mol |
Nom IUPAC |
2-diphenylphosphanyl-N-[(1S,2R)-2-naphthalen-1-ylsulfinyl-1,2-diphenylethyl]benzamide |
InChI |
InChI=1S/C43H34NO2PS/c45-43(38-29-15-16-30-39(38)47(35-24-9-3-10-25-35)36-26-11-4-12-27-36)44-41(33-19-5-1-6-20-33)42(34-21-7-2-8-22-34)48(46)40-31-17-23-32-18-13-14-28-37(32)40/h1-31,41-42H,(H,44,45)/t41-,42+,48?/m0/s1 |
Clé InChI |
FMGULRPHZXDXSH-KZYZXMRESA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)S(=O)C3=CC=CC4=CC=CC=C43)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)S(=O)C3=CC=CC4=CC=CC=C43)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


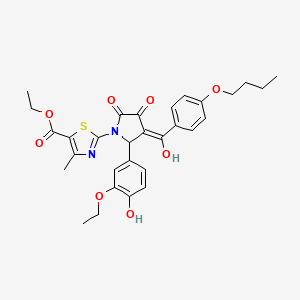
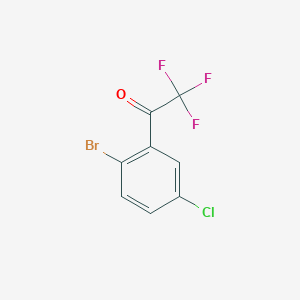
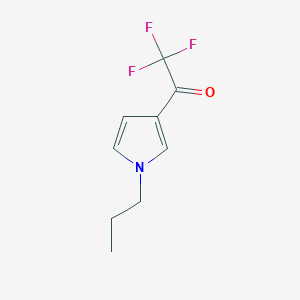
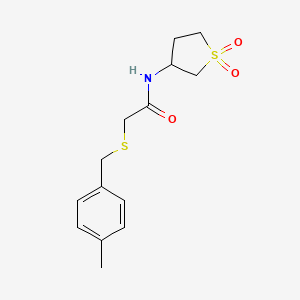
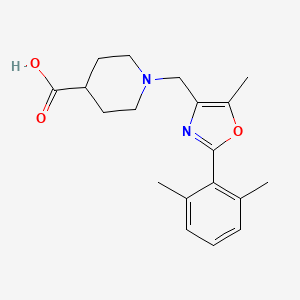
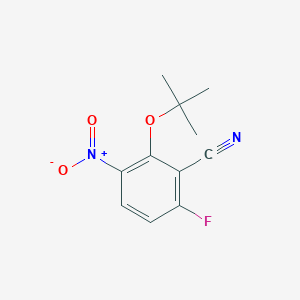
![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12861399.png)
![4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12861410.png)
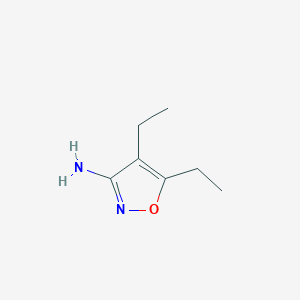
![2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861416.png)
![1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12861422.png)
![[(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B12861433.png)
